N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3,4-dimethoxybenzamide
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Overview
Description
N-((4-(Dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3,4-dimethoxybenzamide is a synthetic organic compound that contains several functional groups, including a triazine ring, an amide bond, and methoxy substitutions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3,4-dimethoxybenzamide typically involves a multi-step process:
Formation of the Triazine Core: Starting with appropriate triazine precursors, the triazine ring is constructed via nucleophilic substitution reactions.
Introduction of the Piperidine Group: The piperidine moiety is introduced using alkylation or amination reactions under basic conditions.
Attachment of Dimethylamino Group: The dimethylamino group is incorporated through nucleophilic substitution, often using dimethylamine.
Coupling with 3,4-Dimethoxybenzoic Acid: This final step involves the formation of the amide bond between the triazine intermediate and 3,4-dimethoxybenzoic acid using coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods: In industrial settings, the production of this compound might leverage continuous flow reactors to enhance the efficiency and scalability of the synthetic process. Optimizing reaction conditions, such as temperature and solvent choice, ensures high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The methoxy groups on the benzene ring can undergo oxidation reactions to form corresponding quinones under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly targeting the triazine ring, leading to ring-opening or modification of functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the triazine ring and the methoxy groups.
Common Reagents and Conditions Used in These Reactions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as halogens (Cl2, Br2) or alkylating agents.
Major Products Formed: The major products of these reactions vary based on conditions but often include modified triazine derivatives, ring-opened products, or demethoxylated compounds.
Scientific Research Applications
N-((4-(Dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3,4-dimethoxybenzamide finds applications across multiple scientific disciplines:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as an intermediate in the development of novel compounds.
Biology: Investigated for its interactions with biological macromolecules, particularly enzymes and receptors.
Industry: Utilized in the formulation of specialty chemicals and as a component in various industrial processes.
Mechanism of Action
Mechanism of Action: The exact mechanism by which N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3,4-dimethoxybenzamide exerts its effects is still under investigation. its activity is often related to its ability to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways.
Molecular Targets and Pathways Involved: These include inhibition of specific enzymes involved in metabolic processes or binding to receptors that regulate cellular functions, which can lead to varied pharmacological effects.
Comparison with Similar Compounds
N-((4-(Dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3,4-dimethoxybenzamide
N-((4-(Methylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3,4-dimethoxybenzamide
N-((4-(Dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3,4-dimethoxybenzoic acid
This compound represents a fascinating intersection of organic chemistry, pharmacology, and industrial chemistry, making it a valuable subject for ongoing research and application.
Properties
IUPAC Name |
N-[[4-(dimethylamino)-6-piperidin-1-yl-1,3,5-triazin-2-yl]methyl]-3,4-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N6O3/c1-25(2)19-22-17(23-20(24-19)26-10-6-5-7-11-26)13-21-18(27)14-8-9-15(28-3)16(12-14)29-4/h8-9,12H,5-7,10-11,13H2,1-4H3,(H,21,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFNCJRBNLQRXOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)N2CCCCC2)CNC(=O)C3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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